REACTION_CXSMILES
|
C#C.[CH2:3]([Li])[CH2:4]CC.[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1>O1CCCC1>[OH:14][CH:13]([C:12]1[CH:15]=[CH:16][C:9]([F:8])=[CH:10][CH:11]=1)[C:3]#[CH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
24.82 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-72 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at -72° C. for a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
ADDITION
|
Details
|
The resulting solution was then added to a second 200 ml
|
Type
|
CUSTOM
|
Details
|
round bottomed reaction flask equipped with magnetic stirrer, addition funnel and nitrogen inlet tube
|
Type
|
CUSTOM
|
Details
|
to provide a dry nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
remained below -65° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 80 ml
|
Type
|
TEMPERATURE
|
Details
|
to warm up to +5° C. during another 30 minute period
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with 80 ml
|
Type
|
ADDITION
|
Details
|
of water, followed by the addition of anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
to form a pasty mass
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting orange solution was then dried over fresh anhydrous potassium carbonate for a period of approximately 16 hours (overnight)
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
subsequently distilled in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#C)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |